N'-methyl[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid
Overview
Description
“N’-methyl[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid” is a chemical compound with the CAS Number: 1375476-95-1 . It has a molecular weight of 354.27 . The IUPAC name for this compound is trifluoromethanesulfonic acid compound with 2,2,3,3-tetrafluoropropyl N’-[(E)-methyl]imidothiocarbamate (1:1) . The compound is stored at room temperature and is in the form of an oil .
Physical and Chemical Properties Analysis
This compound is an oil at room temperature . More detailed physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Scientific Research Applications
Organic Synthesis Applications
Trifluoromethanesulfonic acid (TfOH) plays a critical role in organic synthesis, particularly in electrophilic aromatic substitution reactions, formation of carbon-carbon and carbon-heteroatom bonds, isomerizations, and syntheses of carboand heterocyclic structures. Its high protonating power and low nucleophilicity make it a versatile reagent for generating cationic species from organic molecules, which can be detected and studied using spectral methods. This simplicity and efficiency in promoting reactions underscore its utility in new compound synthesis (Kazakova & Vasilyev, 2017).
Environmental Degradation Studies
Polyfluoroalkyl chemicals, which include compounds related to trifluoromethanesulfonic acid, have been extensively studied for their environmental degradation pathways. These studies are crucial for understanding the fate and effects of such chemicals, as they can degrade into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), raising concerns due to their toxic profiles. Research focusing on microbial degradation pathways offers insights into how these compounds break down in the environment, potentially leading to more effective management strategies for contaminants like PFOS and PFOA (Liu & Mejia Avendaño, 2013).
Biological Systems Analysis
The developmental toxicity of perfluoroalkyl acids, such as PFOS and PFOA, has been explored to understand the hazards inherent in these compounds. Despite their widespread use in industrial and consumer products, their accumulation in humans and potential for causing developmental and reproductive issues necessitates thorough investigation. Studies on the developmental effects of these compounds in rodents have suggested avenues for further research that could enhance our understanding of their impact on human health (Lau, Butenhoff, & Rogers, 2004).
Safety and Hazards
Properties
IUPAC Name |
2,2,3,3-tetrafluoropropyl N'-methylcarbamimidothioate;trifluoromethanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F4N2S.CHF3O3S/c1-11-4(10)12-2-5(8,9)3(6)7;2-1(3,4)8(5,6)7/h3H,2H2,1H3,(H2,10,11);(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWKXIGMPGLSJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)SCC(C(F)F)(F)F.C(F)(F)(F)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F7N2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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